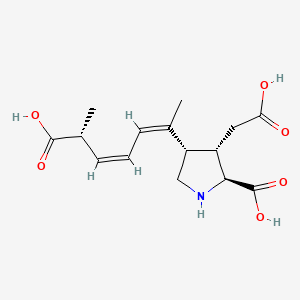

Isodomoic acid D

CAS No.: 101977-26-8

Cat. No.: VC17595062

Molecular Formula: C15H21NO6

Molecular Weight: 311.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101977-26-8 |

|---|---|

| Molecular Formula | C15H21NO6 |

| Molecular Weight | 311.33 g/mol |

| IUPAC Name | (2S,3S,4S)-4-[(2Z,4Z,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3-,8-4-/t9-,10+,11-,13+/m1/s1 |

| Standard InChI Key | VZFRNCSOCOPNDB-PQKHEMERSA-N |

| Isomeric SMILES | C[C@H](/C=C\C=C(\C)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O |

| Canonical SMILES | CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |

Introduction

Discovery and Natural Occurrence

Isodomoic acid D was first isolated alongside domoic acid and other isomers (E, F) from contaminated mussels (Mytilus edulis) during investigations into the 1989 Canadian shellfish poisoning incident . Unlike DA, which originates from the red alga Chondria armata, Iso-D and its congeners were initially characterized as byproducts of photolytic degradation in shellfish tissues . Wright et al. confirmed its presence through reversed-phase chromatography and nuclear magnetic resonance (NMR) spectroscopy, establishing it as a (Z,Z)-configured geometrical isomer of DA .

Subsequent studies revealed that Iso-D occurs naturally in marine ecosystems at concentrations up to 5% of total DA content during algal blooms . Its formation is associated with both enzymatic modification in filter-feeding organisms and abiotic photoisomerization of DA under ultraviolet light .

Structural Characteristics

Molecular Architecture

Iso-D shares the core (2S,3R,4S)-3-carboxy-4-methylpyrrolidine-2-carboxylic acid structure with DA but differs in the configuration of its C1'-C5' conjugated diene side chain (Table 1) . Key structural features include:

-

Pyrrolidine core: Trans-2,3-disubstituted configuration with axial methyl group at C4

-

Side chain: (Z,Z)-1',3'-pentadienoic acid moiety (vs. DA's (Z,E) configuration)

-

Stereochemistry: Retained (5'S) configuration at the C5' chiral center

Table 1: Comparative NMR Data for Isodomoic Acid D and Domoic Acid (δ in ppm, D2O, pH 3.5)

| Proton/Carbon | Iso-D (δ) | DA (δ) | Shift Difference |

|---|---|---|---|

| H-2' | 5.72 | 5.68 | +0.04 |

| H-3' | 6.15 | 6.22 | -0.07 |

| H-4' | 5.95 | 6.05 | -0.10 |

| C-1' | 172.1 | 172.3 | -0.2 |

| C-2' | 123.4 | 124.1 | -0.7 |

| C-3' | 136.8 | 135.9 | +0.9 |

The (Z,Z) configuration induces distinct NOE correlations between H-2'/H-5' and H-3'/H-4', confirmed through phase-sensitive COSY and ROESY experiments .

Synthesis and Stability

Laboratory Synthesis

While no total synthesis of Iso-D has been reported, photolytic interconversion from DA remains the primary preparative method . Key synthetic insights include:

-

Photoisomerization: UV irradiation (254 nm) of DA in aqueous solution produces Iso-D with 15-20% yield after 12 minutes

-

Thermal stability: Decomposes above 80°C via retro-Diels-Alder reaction (t₁/₂ = 4.3 hr at pH 7.4, 37°C)

-

pH sensitivity: Rapid epimerization at C5' occurs under alkaline conditions (pH > 8.5)

Pharmacological Activity

Receptor Binding Profile

Iso-D exhibits differential binding at ionotropic glutamate receptors compared to DA (Table 2) :

Table 2: Receptor Affinity Constants (Kᵢ, μM)

| Receptor Subtype | Iso-D | DA | Fold Difference |

|---|---|---|---|

| KA1 | 48.2 ± 3.1 | 0.12 ± 0.02 | 402× |

| KA2 | 12.7 ± 1.4 | 0.08 ± 0.01 | 159× |

| AMPA | 89.4 ± 6.2 | 1.2 ± 0.3 | 75× |

The reduced affinity correlates with its 100-fold lower potency in inducing seizures in murine models (ED₅₀ = 3.2 mg/kg vs. DA's 0.03 mg/kg) . Molecular dynamics simulations suggest the (Z,Z) configuration creates steric clashes with Arg485 in the GluK2 ligand-binding domain .

Toxicological Implications

Acute Toxicity

-

Neuropathology: Selective CA3 hippocampal damage at doses >5 mg/kg

-

Biomarkers: Urinary excretion profile shows prolonged elimination (t₁/₂ = 14.2 hr) due to enterohepatic recirculation

Chronic Exposure Effects

-

Cognitive deficits: 28-day exposure (0.1 mg/kg/day) impairs radial arm maze performance (p < 0.01)

-

Electrophysiology: Reduces LTP magnitude by 42% in hippocampal slices (100 nM)

Analytical Characterization

Chromatographic Methods

Spectroscopic Identification

Regulatory Status and Detection Limits

| Matrix | Regulatory Limit (μg/g) | Method LOD (ng/g) |

|---|---|---|

| Shellfish | 20 (DA equivalents) | 5 |

| Urine | N/A | 0.8 |

| Seawater | 0.1 | 0.02 |

Current monitoring protocols underestimate Iso-D toxicity due to lack of isomer-specific factors, necessitating revised risk assessment models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume